molecular formula C13H9NO2S B13880557 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one

Cat. No.: B13880557
M. Wt: 243.28 g/mol
InChI Key: LLZJLIULTBEDHM-UHFFFAOYSA-N
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Description

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one is a heterocyclic compound with a molecular formula of C13H9NO2S and a molecular weight of 243.28106 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can be further transformed into thieno[2,3-B]pyridin-6-one derivatives . Another approach involves the use of β-keto amides, which are cyclized by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thieno[2,3-B]pyridin-6-ol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thieno[2,3-B]pyridin-6-ol derivatives, and various substituted thienopyridines.

Scientific Research Applications

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.

Properties

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

4-hydroxy-5-phenyl-7H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C13H9NO2S/c15-11-9-6-7-17-13(9)14-12(16)10(11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16)

InChI Key

LLZJLIULTBEDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(NC2=O)SC=C3)O

Origin of Product

United States

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